molecular formula C19H14N2O2 B12157700 Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Katalognummer: B12157700
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: SRDLYELOJDRFGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a complex organic compound with the molecular formula C19H14N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) typically involves the coupling of naphthofuran derivatives with pyridine-based compounds. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinone and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is unique due to its combination of a naphthofuran core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)

InChI-Schlüssel

SRDLYELOJDRFGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.